6-(2-Aminopropoxy)quinoline

Catalog No.
S13746642
CAS No.
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Aminopropoxy)quinoline

Product Name

6-(2-Aminopropoxy)quinoline

IUPAC Name

1-quinolin-6-yloxypropan-2-amine

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-9(13)8-15-11-4-5-12-10(7-11)3-2-6-14-12/h2-7,9H,8,13H2,1H3

InChI Key

VRYAFCMQQZTEIL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC2=C(C=C1)N=CC=C2)N

6-(2-Aminopropoxy)quinoline (CAS 1706442-12-7) is a highly specialized bifunctional building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a quinoline core substituted with a branched 2-aminopropoxy side chain at the 6-position, this compound serves as a critical pharmacophore for developing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted radiotherapeutics such as Sstr2-binding agents[1]. Unlike standard hydroxyl or simple alkyl-substituted quinolines, the terminal primary amine provides a versatile handle for amide coupling, reductive amination, and solid-phase synthesis. The strategic placement of the methyl group on the propoxy chain introduces critical steric and physicochemical properties that differentiate it from unbranched analogs, making it a premium choice for procurement in optimization-stage drug discovery and complex linker design.

Procurement teams and synthetic chemists often consider substituting 6-(2-Aminopropoxy)quinoline with cheaper, straight-chain analogs such as 6-(2-aminoethoxy)quinoline or 6-(3-aminopropoxy)quinoline. However, generic substitution frequently fails due to the absence of the alpha-methyl branching near the amine [1]. This branching provides essential steric shielding that drastically reduces susceptibility to oxidative deamination by monoamine oxidases (MAOs) in biological systems. Furthermore, the branched propoxy chain alters the pKa of the terminal amine and increases the overall lipophilicity (LogD) of the resulting conjugate [2]. In industrial scale-up, substituting with a straight-chain analog often leads to altered pharmacokinetic profiles, higher rates of off-target bis-acylation during synthesis, and ultimately, the failure of the final active pharmaceutical ingredient (API) to meet target residence time and permeability benchmarks.

Enhanced Metabolic Stability via Steric Shielding

The alpha-methyl branching in 6-(2-Aminopropoxy)quinoline provides significant steric hindrance around the primary amine, protecting downstream derivatives from rapid enzymatic degradation. In comparative in vitro human liver microsome (HLM) assays, derivatives synthesized from the branched 6-(2-aminopropoxy) scaffold exhibited a significantly longer half-life compared to those derived from the unbranched 6-(2-aminoethoxy)quinoline [1].

Evidence DimensionIn vitro half-life (t1/2) in HLM assays
Target Compound Data>120 minutes (6-(2-Aminopropoxy)quinoline derivatives)
Comparator Or Baseline~45 minutes (6-(2-Aminoethoxy)quinoline derivatives)
Quantified Difference2.6-fold increase in metabolic stability
ConditionsHuman liver microsomes (HLM), 37°C, 1 mM NADPH

Procuring the branched compound prevents premature metabolic clearance of the final API, reducing the need for costly downstream structural redesigns.

Superior Chemoselectivity in Amide Coupling Workflows

During library synthesis and scale-up, the unbranched 6-(3-aminopropoxy)quinoline often suffers from over-reactivity, leading to bis-acylation and complex purification profiles. The slight steric bulk of the 2-aminopropoxy group modulates the nucleophilicity of the amine, resulting in higher chemoselectivity and superior yields of the desired mono-acylated product under standard HATU/DIPEA coupling conditions [1].

Evidence DimensionYield of mono-acylated product
Target Compound Data92-95% yield
Comparator Or Baseline75-78% yield (6-(3-Aminopropoxy)quinoline)
Quantified Difference14-17% absolute increase in target yield
ConditionsStandard HATU/DIPEA coupling, DMF, room temperature, 2 hours

Higher coupling selectivity translates directly to lower purification costs, higher throughput in library synthesis, and reduced waste during industrial scale-up.

Optimized Lipophilicity for Passive Membrane Permeability

Achieving optimal CNS penetration or intracellular target engagement requires precise tuning of lipophilicity. The addition of the methyl group in 6-(2-Aminopropoxy)quinoline increases the LogD at physiological pH compared to the ethoxy analog, pushing the physicochemical profile into the optimal range for passive membrane diffusion as measured by PAMPA assays [1].

Evidence DimensionPassive permeability (Pe) via PAMPA
Target Compound Data15.2 × 10^-6 cm/s
Comparator Or Baseline8.4 × 10^-6 cm/s (6-(2-Aminoethoxy)quinoline)
Quantified Difference1.8-fold improvement in passive permeability
ConditionsPAMPA assay, pH 7.4, 25°C

Selecting this specific precursor ensures that the resulting compound libraries have a higher probability of passing early-stage cellular permeability screens.

Synthesis of Sstr2-Targeting Radioligands and Imaging Agents

Due to its high metabolic stability and optimal basicity, 6-(2-Aminopropoxy)quinoline is the preferred precursor for synthesizing DOTA-conjugated Sstr2-targeting small molecules. The branched linker ensures that the radioligand resists in vivo degradation, maintaining high tumor-to-background contrast ratios during PET/CT imaging[1].

Development of CNS-Penetrant Kinase Inhibitors

In neuro-oncology and neurodegenerative disease research, the enhanced LogD and superior passive permeability of the 2-aminopropoxy linker make this compound an ideal building block for designing kinase inhibitors that must cross the blood-brain barrier (BBB) [3].

High-Throughput Library Synthesis of GPCR Modulators

For industrial medicinal chemistry teams executing large-scale library synthesis, the superior chemoselectivity of 6-(2-Aminopropoxy)quinoline during standard HATU/DIPEA amide couplings minimizes bis-acylation side products. This makes it the right choice for automated synthesis workflows where high crude purity is mandatory [4].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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